3-(2-chlorobenzyl)-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione
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Overview
Description
3-[(2-CHLOROPHENYL)METHYL]-6-(4-METHOXYPHENYL)-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE is a complex organic compound that belongs to the class of imidazotriazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and an imidazotriazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-CHLOROPHENYL)METHYL]-6-(4-METHOXYPHENYL)-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate and triethyl orthoformate to yield the imidazotriazole core. The final product is obtained after purification and characterization using techniques such as high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2-CHLOROPHENYL)METHYL]-6-(4-METHOXYPHENYL)-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(2-CHLOROPHENYL)METHYL]-6-(4-METHOXYPHENYL)-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 3-[(2-CHLOROPHENYL)METHYL]-6-(4-METHOXYPHENYL)-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Shares structural similarities but differs in the presence of a piperazine ring and a thione group.
3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID: Contains a chlorophenyl group and an isoxazole ring, highlighting the diversity of functional groups that can be incorporated into similar scaffolds.
Uniqueness
The uniqueness of 3-[(2-CHLOROPHENYL)METHYL]-6-(4-METHOXYPHENYL)-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE lies in its specific combination of functional groups and its imidazotriazole core, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H15ClN4O3 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-(4-methoxyphenyl)-7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione |
InChI |
InChI=1S/C18H15ClN4O3/c1-26-14-8-6-13(7-9-14)21-11-16-20-17(24)22(23(16)18(21)25)10-12-4-2-3-5-15(12)19/h2-9H,10-11H2,1H3 |
InChI Key |
DDEGJBOEAABUJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=NC(=O)N(N3C2=O)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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